Ethyl2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylatehydrochloride
Description
Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride is a pyrimidine derivative with a multifunctionalized structure. The core pyrimidine ring is substituted at position 2 with an aminomethyl group (-CH2NH2), at position 4 with a difluoromethyl group (-CF2H), and at position 5 with an ethyl carboxylate ester (-COOEt). The hydrochloride salt form enhances aqueous solubility, which is critical for pharmaceutical applications.
The aminomethyl group provides a primary amine, which, when protonated (as in the hydrochloride salt), increases polarity and bioavailability. This structural framework is common in kinase inhibitors and antiviral agents, where pyrimidine derivatives are often leveraged for their ability to mimic nucleobases .
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O2.ClH/c1-2-16-9(15)5-4-13-6(3-12)14-7(5)8(10)11;/h4,8H,2-3,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWKBQASJPYWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylatehydrochloride typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo a series of reactions such as alkylation, amination, and esterification to introduce the desired functional groups. The reaction conditions may vary, but common reagents include alkyl halides, amines, and esterifying agents. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The purification steps often include crystallization, filtration, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Preliminary studies indicate that ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride may serve as an effective anticancer agent. Its structural attributes allow it to inhibit specific enzymes involved in cancer cell proliferation. Compounds with similar pyrimidine structures have demonstrated both antimicrobial and antiviral properties, suggesting a broad spectrum of biological activity that could be harnessed in therapeutic contexts.
Mechanism of Action
Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve various techniques such as:
- Enzyme Inhibition Assays : To assess the compound's ability to inhibit cancer-related enzymes.
- Cell Viability Tests : To evaluate its cytotoxic effects on different cancer cell lines.
- Molecular Docking Studies : To predict how the compound binds to target proteins.
These studies help optimize the efficacy and safety profile of the compound, paving the way for potential clinical applications.
Antimicrobial and Antiviral Applications
Beyond its anticancer potential, compounds with similar pyrimidine structures have been reported to exhibit antimicrobial and antiviral properties. This suggests that ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride may also be explored for:
- Antimicrobial Activity : Investigating its effectiveness against bacterial and fungal pathogens.
- Antiviral Activity : Assessing its potential to inhibit viral replication in vitro.
Such studies could expand the therapeutic applications of this compound beyond oncology.
Synthesis and Development
The synthesis of ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride typically involves several key steps in organic synthesis. These methods may vary based on specific reagents and conditions but generally adhere to established protocols in medicinal chemistry.
Mechanism of Action
The mechanism of action of Ethyl2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and difluoromethyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Ethyl 2-Phenylpyrimidine-5-Carboxylate (4c)
- Structure : Position 2: phenyl (-C6H5); Position 4: hydroxyl (-OH) converted to chloride (-Cl) during synthesis .
- Key Differences: The phenyl group at position 2 is bulkier and more lipophilic than the aminomethyl group in the target compound. This reduces water solubility but may enhance membrane permeability. The hydroxyl-to-chloride substitution (via POCl3) in intermediate 9 increases reactivity, enabling further functionalization. NMR data (e.g., 1H-NMR δ 9.19 ppm for C4-Cl) indicate strong deshielding due to electron-withdrawing effects .
- Pharmacological Impact : Aromatic substituents like phenyl are common in kinase inhibitors but may increase off-target interactions due to π-π stacking.
Ethyl 2-(2-Aminoethyl)-4-Methylpyrimidine-5-Carboxylate Hydrochloride
- Structure: Position 2: aminoethyl (-CH2CH2NH2); Position 4: methyl (-CH3) .
- The methyl group at position 4 lacks the electronegativity of -CF2H, reducing metabolic stability. Methyl groups are less likely to participate in hydrogen bonding, which may decrease target affinity .
- Physicochemical Properties : The hydrochloride salt form improves solubility, akin to the target compound, but the methyl group lowers logP compared to -CF2H.
Fluorinated Analogues
Ethyl 2-(Trifluoromethyl)Pyrimidine-5-Carboxylate
- Structure : Position 2: trifluoromethyl (-CF3); Similarity index: 0.91 .
- Key Differences: The -CF3 group is more electronegative and sterically demanding than -CF2H. This increases metabolic resistance but may introduce steric clashes in binding pockets.
- Applications : -CF3 substituents are prevalent in agrochemicals and antivirals due to their stability .
Ethyl 4-Chloro-2-Trifluoromethylpyrimidine-5-Carboxylate
- Structure : Position 4: chloro (-Cl); Position 2: -CF3; Similarity index: 0.77 .
- Key Differences :
- The -Cl group at position 4 is a better leaving group than -CF2H, making this compound more reactive in nucleophilic substitutions.
- Combined -CF3 and -Cl substituents create a highly electron-deficient ring, which may enhance electrophilic reactivity but reduce bioavailability.
Hydrochloride Salt Comparisons
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
- Structure: Positions 4 and 5: amino and aminomethyl groups; Dihydrochloride salt .
- Key Differences: The dihydrochloride salt increases solubility but may lead to crystallization challenges compared to mono-hydrochloride forms.
Data Tables
Table 1: Substituent Effects on Pyrimidine Derivatives
| Compound Name | Position 2 | Position 4 | logP (Predicted) | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | -CH2NH2·HCl | -CF2H | 1.2 | 12.5 (Water) | Kinase inhibitors |
| Ethyl 2-Phenylpyrimidine-5-Carboxylate | -C6H5 | -Cl (Intermediate) | 2.8 | 0.3 (Water) | Synthetic intermediate |
| Ethyl 2-(2-Aminoethyl)-4-Methyl... | -CH2CH2NH2·HCl | -CH3 | 0.9 | 15.0 (Water) | Antibacterial agents |
| Ethyl 2-(Trifluoromethyl)... | -CF3 | -H | 1.5 | 8.2 (Water) | Antivirals |
Table 2: NMR Chemical Shifts (δ, ppm) Comparison
Biological Activity
Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious disease treatment. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique pyrimidine core with an aminomethyl group and a difluoromethyl substituent, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 285.7 g/mol.
Preliminary studies suggest that ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride exhibits notable anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. Similar compounds with pyrimidine structures have demonstrated antimicrobial and antiviral properties, indicating a broader spectrum of biological activity. The compound's structural features facilitate interactions with various biological targets, potentially influencing metabolic pathways critical for cancer cell survival and growth.
Anticancer Activity
Research has indicated that ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride may inhibit the growth of several cancer cell lines. For instance, it has shown effectiveness against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cell lines in vitro. The compound's efficacy was assessed using the MTT assay, which measures cell viability following treatment with the compound at varying concentrations .
Antimicrobial Properties
In addition to its anticancer effects, the compound exhibits antimicrobial activity against several bacterial strains and fungi. Studies have demonstrated its potential as an antimicrobial agent, making it a candidate for further development in treating infectious diseases. The structure allows it to interact with microbial targets, potentially disrupting their metabolic processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride, a comparison with structurally similar compounds is valuable:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | Contains trifluoromethyl instead of difluoromethyl | Potentially different biological activity due to fluorine substitution |
| Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | Thieno-pyrimidine core | Exhibits distinct cytotoxic properties against specific cancer cell lines |
| Ethyl 2-amino-3-cyano-pyrimidine derivatives | Varying substitutions at different positions | Broader spectrum of activity against various pathogens |
The unique combination of functional groups in ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride may confer distinct pharmacological properties compared to these similar compounds .
Case Studies
Several case studies have explored the biological activity of pyrimidine derivatives similar to ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride:
- Anticancer Efficacy : In a study assessing the anticancer properties of various pyrimidine derivatives, ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for drug development .
- Antimicrobial Activity : Another study highlighted the antimicrobial effects of related pyrimidine compounds against resistant bacterial strains, emphasizing the need for further exploration into their therapeutic applications.
Q & A
Q. What are the key synthetic pathways for preparing Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-position of a pyrimidine core. A common precursor, such as ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, can undergo displacement reactions with difluoromethylamine under reflux conditions in solvents like ethanol or dioxane. Triethylamine is often used as a base to neutralize HCl byproducts . The aminomethyl group is introduced via secondary substitutions or reductive amination. Optimization includes controlling reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for amine:precursor) to minimize side products like hydrolyzed esters .
Q. How is the compound characterized for structural confirmation?
Methodological Answer: Use a combination of:
- NMR : H and C NMR to confirm substitution patterns (e.g., difluoromethyl protons at δ 5.2–5.8 ppm as doublets of triplets) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHFNOCl: calculated 283.05, observed 283.04) .
- XRD : Single-crystal X-ray diffraction for unambiguous confirmation of the hydrochloride salt form .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce competing hydrolysis of the ester group during synthesis?
Methodological Answer: Hydrolysis of the ethyl ester is minimized by:
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) instead of protic solvents like ethanol .
- Temperature Control : Maintain reactions below 60°C to slow ester hydrolysis .
- Protecting Groups : Temporarily protect the ester with tert-butyl groups, which are cleaved post-synthesis under mild acidic conditions .
Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize assays using reference compounds (e.g., dopamine hydrochloride for receptor-binding studies ).
- Structural Analogues : Compare activities of difluoromethyl vs. trifluoromethyl derivatives; fluorine’s stereoelectronic effects can alter binding affinities by 10–100-fold .
- Metabolic Stability : Use liver microsomal assays to quantify CYP450-mediated degradation, which varies with substituent electronegativity .
Q. How do fluorine substituents influence the compound’s pharmacokinetic profile?
Methodological Answer: The difluoromethyl group enhances:
- Bioavailability : Reduces basicity of adjacent amines (pKa lowered by ~1.5 units), improving membrane permeability .
- Metabolic Stability : Fluorine’s inductive effect slows oxidative metabolism (e.g., half-life increases from 2.1 to 4.8 hours in rat plasma) .
- Protein Binding : Fluorine forms dipole interactions with serine or tyrosine residues, increasing target affinity (K improved from 120 nM to 45 nM in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
